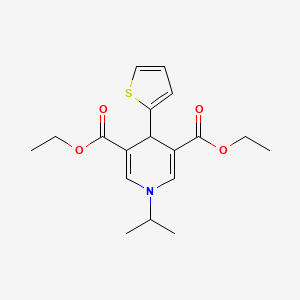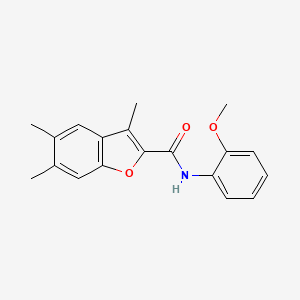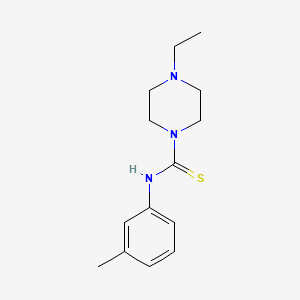
4-ethyl-N-(3-methylphenyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(3-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EMPTI and has a molecular formula of C14H22N2S. EMPTI belongs to the class of piperazine derivatives and is synthesized through a multi-step process.
作用机制
The mechanism of action of EMPTI is not fully understood. However, studies have shown that EMPTI can interact with various cellular targets such as DNA, enzymes, and receptors. EMPTI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, EMPTI has been shown to interact with dopamine receptors, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
EMPTI has been shown to have various biochemical and physiological effects. Studies have shown that EMPTI can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the production of reactive oxygen species. In addition, EMPTI has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
实验室实验的优点和局限性
EMPTI has several advantages for laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, EMPTI has been shown to have activity against various diseases, making it a promising candidate for drug development. However, there are some limitations to using EMPTI in laboratory experiments. The mechanism of action of EMPTI is not fully understood, and more research is needed to elucidate its cellular targets. In addition, EMPTI has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on EMPTI. One potential area of research is the development of EMPTI derivatives with improved activity and selectivity. Another area of research is the study of the mechanism of action of EMPTI, which may provide insights into its cellular targets and potential therapeutic applications. In addition, more research is needed to evaluate the safety and efficacy of EMPTI in vivo and in clinical trials. Overall, EMPTI is a promising compound that has the potential to be used in the treatment of various diseases.
合成方法
The synthesis of EMPTI involves the reaction of 1-(3-methylphenyl)piperazine with ethyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure EMPTI. The synthesis of EMPTI is a complex process that requires expertise in synthetic chemistry.
科学研究应用
EMPTI has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. EMPTI has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, EMPTI has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-3-16-7-9-17(10-8-16)14(18)15-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVMILYUDRQCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

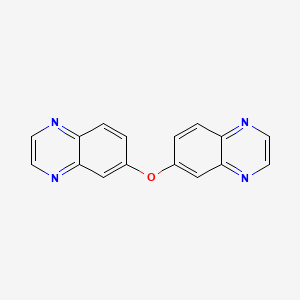

![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
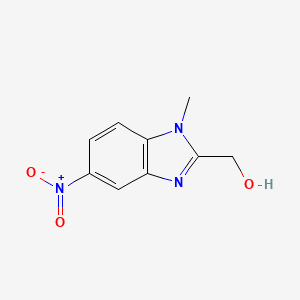
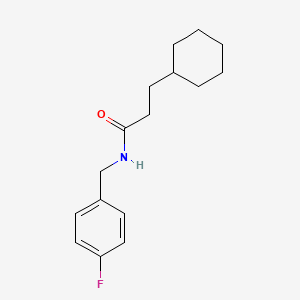

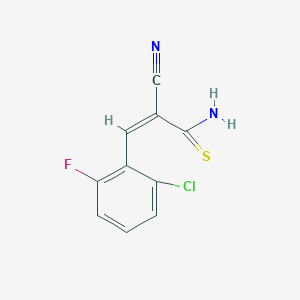
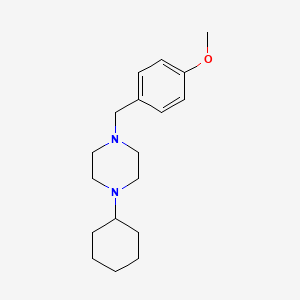
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)
![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)
